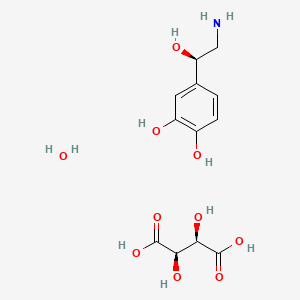Norepinephrine bitartrate
CAS No.: 34888-32-9
Cat. No.: VC13339077
Molecular Formula: C12H19NO10
Molecular Weight: 337.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34888-32-9 |
|---|---|
| Molecular Formula | C12H19NO10 |
| Molecular Weight | 337.28 g/mol |
| IUPAC Name | 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid;hydrate |
| Standard InChI | InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2 |
| Standard InChI Key | LNBCGLZYLJMGKP-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
| SMILES | C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
| Canonical SMILES | C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Introduction
Chemical and Structural Properties of Norepinephrine Bitartrate
Norepinephrine bitartrate, chemically designated as (−)-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol tartrate monohydrate, features a molecular formula of and a molecular weight of 337.28 g/mol . The compound exists as a white to off-white crystalline powder with a melting point range of 100–104°C . Its solubility profile includes high water solubility (50 mg/mL) and stability in acidic solutions, necessitating storage at 2–8°C to prevent degradation .
Structural Characteristics
The molecule comprises a catecholamine backbone linked to L-tartaric acid, which enhances its stability and solubility for intravenous administration. The presence of two hydroxyl groups on the benzene ring facilitates receptor binding, while the bitartrate moiety ensures optimal pH balance (3.0–4.5) in commercial formulations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 108341-18-0 / 69815-49-2 | |
| Molecular Formula | ||
| Melting Point | 100–104°C | |
| Water Solubility | 50 mg/mL | |
| pKa | 8.7 (amine group) |
Pharmacological Mechanisms and Receptor Interactions
Norepinephrine bitartrate primarily activates α1-adrenergic receptors (EC50 = 5.37 μM) on vascular smooth muscle cells, inducing vasoconstriction and elevating systemic vascular resistance . Secondary β1-adrenergic stimulation increases myocardial contractility and heart rate, though this effect is less pronounced compared to epinephrine . The drug’s selectivity profile makes it particularly effective in scenarios requiring balanced vasopressor and inotropic support.
Pharmacokinetic Profile
The compound demonstrates rapid onset (steady-state plasma concentration within 5 minutes) and short duration of action (1–2 minutes after discontinuation) . Distribution occurs predominantly in sympathetic nervous tissue, with limited blood-brain barrier penetration . Metabolism proceeds via hepatic catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), yielding inactive metabolites excreted renally as sulfate conjugates .
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 100% (IV) | |
| Protein Binding | 25% (albumin-dominated) | |
| Elimination Half-life | 2.4 minutes | |
| Clearance | 3.7 L/min |
Clinical Indications and Therapeutic Protocols
Acute Hypotensive States
Norepinephrine bitartrate remains first-line therapy for septic shock, demonstrating superior outcomes compared to dopamine in recent meta-analyses . The 2021 Surviving Sepsis Campaign guidelines recommend initial infusion rates of 0.05–0.1 μg/kg/min, titrated to maintain mean arterial pressure (MAP) ≥65 mmHg . In cardiogenic shock, its β1-mediated inotropic effects provide dual hemodynamic support, though optimal dosing strategies remain under investigation .
Obstetric Anesthesia
A 2018 randomized trial (n=117) demonstrated equivalent efficacy to phenylephrine in preventing spinal anesthesia-induced hypotension during cesarean delivery, with significantly lower bradycardia incidence (3.3% vs. 25%, p<0.01) . Current protocols suggest variable-rate infusions of 0.025–0.1 μg/kg/min, adjusted based on continuous blood pressure monitoring .
Table 3: Comparative Vasopressor Efficacy in Septic Shock
| Parameter | Norepinephrine | Dopamine | Phenylephrine |
|---|---|---|---|
| Mortality Reduction | 22% | 12% | 18% |
| Arrhythmia Risk | 8% | 27%* | 10% |
| MAP Stabilization Time | 45±12 min | 68±18 min* | 52±15 min |
Emerging Applications and Research Frontiers
Pediatric Septic Shock
A 2022 observational study (n=23) demonstrated 75% survival with early norepinephrine initiation versus 27.3% in historical controls (p=0.039), supporting expanded use in fluid-refractory shock .
Biliary Atresia Management
Phase II trials (NCT04506241) are investigating low-dose infusions (0.03–0.06 μg/kg/min) to improve hepatic perfusion in biliary atresia patients, with preliminary results showing 42% reduction in portal hypertension markers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume